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Abstract

Tesaglitazar (formerly AZ 242) is a dual peroxisome proliferator-activated receptor (PPAR)
agonist with high affinity for both PPARa and PPARYy isoforms.[1] Developed for the
management of type 2 diabetes and associated metabolic abnormalities, it demonstrated the
potential to concurrently address hyperglycemia, dyslipidemia, and insulin resistance.[2][3]
Preclinical and clinical studies revealed its efficacy in improving glycemic control and lipid
profiles.[4][5] However, the development of Tesaglitazar was discontinued in May 2006 during
Phase lll clinical trials due to an unfavorable benefit-risk profile, including concerns about
cardiac and renal adverse effects. This technical guide provides a detailed overview of the
discovery, mechanism of action, preclinical and clinical development, and eventual
discontinuation of Tesaglitazar, presenting key quantitative data, experimental methodologies,
and relevant signaling pathways.

Introduction

The peroxisome proliferator-activated receptors (PPARS) are a group of nuclear receptors that
function as transcription factors regulating gene expression in metabolic processes. The three
main isotypes, PPARa, PPARYy, and PPAR[3/d, have distinct tissue distributions and
physiological roles. PPARa is highly expressed in tissues with high fatty acid catabolism, such
as the liver, heart, and skeletal muscle, and its activation primarily leads to decreased
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triglyceride levels. PPARYy is predominantly found in adipose tissue and plays a crucial role in
adipogenesis and insulin sensitization.

The recognition of the distinct but complementary roles of PPARa and PPARYy in metabolic
regulation led to the development of dual agonists, with the therapeutic goal of simultaneously
managing the dyslipidemia and hyperglycemia characteristic of type 2 diabetes. Tesaglitazar
emerged as a potent dual PPARa/y agonist from this drug discovery effort.

Mechanism of Action

Tesaglitazar exerts its pharmacological effects by binding to and activating both PPARa and
PPARYy. Upon activation by a ligand such as Tesaglitazar, the PPARs form a heterodimer with
the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as
peroxisome proliferator response elements (PPRES) in the promoter regions of target genes,
thereby modulating their transcription.

Activation of PPARYy by Tesaglitazar in adipose tissue promotes the differentiation of
adipocytes and increases the expression of genes involved in insulin signaling and glucose
uptake, leading to improved insulin sensitivity. Concurrently, activation of PPARa in the liver
enhances fatty acid oxidation and reduces the expression of apolipoprotein C-lll, resulting in
decreased plasma triglycerides and very-low-density lipoprotein (VLDL) levels.

Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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